Sarcolysin

Overview

Description

Mechanism of Action

Target of Action

Sarcolysin, also known as Merphalan, primarily targets the DNA in cells . It chemically alters the DNA nucleotide guanine through alkylation, causing linkages between strands of DNA . This chemical alteration inhibits DNA synthesis and RNA synthesis, functions necessary for cells to survive .

Mode of Action

This compound is an alkylating agent that belongs to the class of nitrogen mustard alkylating agents . It works by interfering with the creation of DNA and RNA . It binds at the N7 position of guanine and induces inter-strand cross-links in DNA, disrupting DNA synthesis or transcription .

Biochemical Pathways

The biochemical pathways affected by this compound involve the DNA replication and RNA transcription processes . By causing linkages between strands of DNA, this compound disrupts the normal functioning of these pathways, leading to cell death . This is particularly effective against both dividing and non-dividing tumor cells .

Pharmacokinetics

This compound’s pharmacokinetic properties include its absorption, distribution, metabolism, and excretion (ADME). After intravenous administration to mice, an improvement in the pharmacokinetic parameters of this compound was associated with a higher initial level in the blood and prolonged circulation . For Merphalan, it has a bioavailability of 25–89% when taken orally . It undergoes hydrolysis to inactive metabolites and has an elimination half-life of 1.5 ± 0.8 hours . It is excreted via the kidneys .

Result of Action

The result of this compound’s action is cytotoxicity in both dividing and non-dividing tumor cells . The chemical alterations it induces in the DNA nucleotide guanine inhibit DNA and RNA synthesis, leading to cell death . This makes this compound effective in the treatment of multiple myeloma, malignant lymphoma, lymphoblastic and myeloblastic leukemia, childhood neuroblastoma, ovarian cancer, mammary adenocarcinoma, and uveal melanoma .

Biochemical Analysis

Biochemical Properties

Sarcolysin’s cytotoxic effect is associated with alkylation of the structural elements of DNA (purines, pyrimidines) and RNA (to a lesser extent) . It is a bifunctional alkylating agent, and its cytotoxicity is related to the extent of its interstrand cross-linking with DNA, probably by binding at the N7 position of guanine .

Cellular Effects

This compound has been shown to have a significant impact on various types of cells and cellular processes. After intravenous administration to mice, an improvement in the pharmacokinetic parameters of this compound was associated with a higher initial level in the blood and prolonged circulation . It also showed a predominant antitumor effect in mice with three types of tumors, resulting in a significantly greater inhibition of tumor growth and an increase in the life span of animals .

Molecular Mechanism

The primary action of this compound on the molecular structure of DNA may be expressed by weakening of the phosphoester bonds with the subsequent formation of single breaks in the polynucleotide chains of DNA . This interference with the creation of DNA and RNA is the key mechanism of action of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The amount and duration of the presence of this compound in the tumor tissue were significantly higher when compared with the free substance . This indicates that this compound has long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the maximum inhibition of tumor growth during treatment with this compound at a dose of 8.4 mg/kg was noted in the case of lymphocytic leukemia L1210 and mouse mammary adenocarcinoma Ca755 .

Transport and Distribution

This compound, when introduced as a part of phospholipid nanoparticles, is distributed among lipoproteins and protein components of plasma . This indicates that this compound interacts with transporters or binding proteins within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its mechanism of action involving the alkylation of DNA and RNA, it can be inferred that this compound is likely to be localized in the nucleus where these molecules are predominantly found .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sarcolysin can be synthesized through the reaction of L-phenylalanine with bis(2-chloroethyl)amine hydrochloride in the presence of a base . The reaction typically involves the use of solvents like dimethylformamide (DMF) and water, and the process is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Sarcolysin undergoes various chemical reactions, including:

Alkylation: this compound alkylates the DNA nucleotide guanine, leading to the formation of interstrand cross-links.

Hydrolysis: It undergoes hydrolysis to form inactive metabolites.

Common Reagents and Conditions:

Alkylation: This reaction typically occurs in the presence of DNA within the cellular environment.

Hydrolysis: This reaction occurs in aqueous environments, often facilitated by the presence of enzymes.

Major Products Formed:

Scientific Research Applications

Sarcolysin has a broad spectrum of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Mechlorethamine: Another nitrogen mustard alkylating agent used in chemotherapy.

Cyclophosphamide: A widely used alkylating agent with similar mechanisms of action.

Chlorambucil: An alkylating agent used to treat chronic lymphocytic leukemia.

Uniqueness of Sarcolysin: this compound is unique in its ability to form stable interstrand cross-links in DNA, which makes it particularly effective in inhibiting DNA replication and transcription . Additionally, its specific structure allows for targeted action against certain types of cancer cells, making it a valuable drug in chemotherapy regimens .

Biological Activity

Sarcolysin, also known as melphalan, is an alkylating agent primarily used in the treatment of multiple myeloma and some forms of cancer. Its biological activity is characterized by its ability to interfere with DNA replication, thereby exerting cytotoxic effects on rapidly dividing cells. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and relevant case studies.

Chemical Structure and Properties

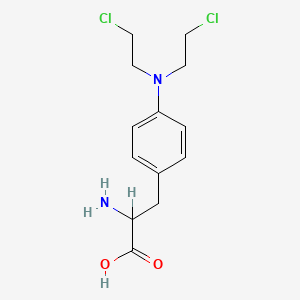

This compound is chemically classified as a phenylalanine derivative with the molecular formula and a molecular weight of 305.20 g/mol. Its structure allows it to form covalent bonds with DNA, leading to cross-linking and subsequent cell death. The compound is typically administered in its hydrochloride form.

The primary mechanism by which this compound exerts its cytotoxic effects is through DNA alkylation. This process involves the addition of alkyl groups to DNA bases, which disrupts the normal structure of DNA and prevents replication. The following steps outline this mechanism:

- Alkylation : this compound binds to the N7 position of guanine residues in DNA.

- Cross-linking : This binding can lead to interstrand cross-links, preventing DNA strands from separating during replication.

- Cell Cycle Arrest : Cells with damaged DNA are often arrested in the G2 phase, leading to apoptosis if repair mechanisms fail.

Clinical Efficacy

This compound has been extensively studied for its efficacy in treating multiple myeloma. Historical data indicate significant response rates among patients:

- Initial Studies : In a study conducted in 1958, this compound demonstrated benefits in 3 out of 6 patients with multiple myeloma .

- Subsequent Trials : Bergsagel et al. (1962) reported significant improvement in 8 out of 24 patients treated with this compound . A later study indicated an overall response rate of approximately 78% when combined with prednisone .

Case Studies

Several case studies highlight the effectiveness and biological activity of this compound:

- Case Study 1 : A patient with advanced multiple myeloma received a regimen including this compound and showed a complete response after receiving 140 mg/m² . The patient maintained remission for over 16 months before relapse.

- Case Study 2 : In a cohort study involving 64 patients treated with this compound as part of a combination therapy, a notable increase in survival rates was documented compared to historical controls .

Comparative Biological Activity

The following table summarizes the comparative biological activity of this compound against other chemotherapeutic agents:

| Agent | Mechanism | Response Rate | Side Effects |

|---|---|---|---|

| This compound | Alkylating agent | ~78% | Nausea, myelosuppression |

| Bortezomib | Proteasome inhibitor | ~32% | Neuropathy, fatigue |

| Cyclophosphamide | Alkylating agent | ~50% | Hemorrhagic cystitis |

Properties

IUPAC Name |

2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDBTWWWUNNDEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O2 | |

| Record name | D,L-SARCOLYSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9031569 | |

| Record name | Merphalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tiny needles (from methanol). (NTP, 1992) | |

| Record name | D,L-SARCOLYSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

531-76-0, 148-82-3, 13045-94-8 | |

| Record name | D,L-SARCOLYSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-[Bis(2-chloroethyl)amino]phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarcolysin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | melphalan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Medphalan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Merphalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARCOLYSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A960M0G5TP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

356 to 358 °F (decomposes) (NTP, 1992) | |

| Record name | D,L-SARCOLYSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.